Saccharomyces cerevisiae Bioreduction: Enantiomeric Purity of Alcohol Products Compared Across 2-Substituted Cyclohexanones
Reduction of 2-[(4-methoxyphenyl)methyl]cyclohexan-1-one by Saccharomyces cerevisiae yields cis-(1S,2S)-(+)-2-(4-methoxybenzyl)-1-cyclohexanol and trans-(1S,2R)-(+)-2-(4-methoxybenzyl)-1-cyclohexanol with optical purities of 91.6 ± 1.0% and 97.5 ± 1.0%, respectively [1]. Under an optimized protocol reported in 2006, enantiomeric purities were improved to ee = 98.5% for the (1S,2S)-enantiomer and ee ≥ 99% for the (1S,2R)-enantiomer [2]. In a systematic comparative study, reduction of ketones 1b–1f (bearing alternative 2-substituents) under identical S. cerevisiae conditions produced products with the (S) absolute configuration at the hydroxyl-bearing chiral center and high but variable enantiomeric purity, whereas ketone 1a (a distinct 2-substituted cyclohexanone) yielded a mixture of cis-(1S,2R)- and trans-(1R,2R)-stereoisomers with substantially lower enantiomeric purity [3]. This demonstrates that the 4-methoxybenzyl substituent at C(2) imparts a specific stereochemical outcome in yeast-mediated reductions that is not generalizable across the 2-substituted cyclohexanone class.
| Evidence Dimension | Enantiomeric purity of alcohol products from S. cerevisiae reduction |
|---|---|
| Target Compound Data | cis-(1S,2S): optical purity 91.6 ± 1.0% (1987) [1], ee = 98.5% (2006 optimized) [2]; trans-(1S,2R): optical purity 97.5 ± 1.0% (1987) [1], ee ≥ 99% (2006 optimized) [2] |
| Comparator Or Baseline | Ketones 1b–1f (alternative 2-substituted cyclohexanones): high but variable enantiomeric purity with (S) configuration at the alcohol carbon; Ketone 1a (different C(2)-substituent): lower enantiomeric purity with altered cis/trans stereoisomer distribution—cis-(1S,2R) and trans-(1R,2R) [3] |
| Quantified Difference | The absolute configuration of major products shifts from (1S,2S)/(1S,2R) for the target compound to (1S,2R)/(1R,2R) for ketone 1a, with qualitative reduction in enantiomeric purity [3]; ee ranges from 91.6% to ≥99% for target compound depending on protocol optimization [1][2] |
| Conditions | Saccharomyces cerevisiae whole-cell biotransformation; aerobic conditions; shake-flask and fermenter configurations; substrate concentration and incubation parameters as described in respective references |
Why This Matters
Procurement of the correct 2-substituted cyclohexanone is essential for achieving the desired stereochemical outcome in biocatalytic reductions, as the C(2)-substituent identity determines both product configuration and enantiomeric purity—a critical quality attribute for downstream juvenoid synthesis.
- [1] Wimmer, Z., Buděšínský, M., Macek, T., Svatoš, A., Šaman, D., Vašíčková, S., & Romaňuk, M. (1987). Biotransformation of 2-(4-methoxybenzyl)-1-cyclohexanone by means of Saccharomyces cerevisiae. Collection of Czechoslovak Chemical Communications, 52(9), 2326–2337. View Source
- [2] Šaman, D., Wimmerová, M., & Wimmer, Z. (2006). Synthesis and structure assignment of 2-(4-methoxybenzyl)cyclohexyl β-D-galactopyranoside stereoisomers. Collection of Czechoslovak Chemical Communications, 71(8), 1186–1196. doi:10.1135/cccc20061186 View Source
- [3] Zarevúcka, M., Rejzek, M., Šaman, D., Streinz, L., & Wimmer, Z. (1996). Reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biocatalysis and Biotransformation, 13(4), 233–243. doi:10.3109/10242429609003602 View Source
